1-Propanethiol-SD

Isotopic Enrichment Mass Spectrometry Stable Isotope Labeling

1-Propanethiol-SD (CAS: 64071-73-4) is a stable isotope-labeled analog of 1-propanethiol, an alkyl thiol, distinguished by the specific substitution of the sulfhydryl hydrogen with a deuterium atom (S-D). It is primarily employed as an internal standard in mass spectrometry and as a mechanistic probe in spectroscopic studies.

Molecular Formula C3H8S
Molecular Weight 77.17 g/mol
Cat. No. B13418756
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Propanethiol-SD
Molecular FormulaC3H8S
Molecular Weight77.17 g/mol
Structural Identifiers
SMILESCCCS
InChIInChI=1S/C3H8S/c1-2-3-4/h4H,2-3H2,1H3/i/hD
InChIKeySUVIGLJNEAMWEG-DYCDLGHISA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Propanethiol-SD Procurement Guide: Isotopic Purity & Analytical Standards


1-Propanethiol-SD (CAS: 64071-73-4) is a stable isotope-labeled analog of 1-propanethiol, an alkyl thiol, distinguished by the specific substitution of the sulfhydryl hydrogen with a deuterium atom (S-D) [1]. It is primarily employed as an internal standard in mass spectrometry and as a mechanistic probe in spectroscopic studies . Commercial suppliers list it as an isotopically labeled research compound with a molecular weight of 77.16 and a formula of CH3CH2CH2SD, available with an isotopic enrichment of 98 atom % D .

Why Unlabeled 1-Propanethiol or Other Thiols Cannot Replace 1-Propanethiol-SD


The value of 1-Propanethiol-SD is derived entirely from its specific deuterium label at the thiol position. Its primary use case is as an internal standard or mechanistic probe, which relies on a distinct mass or spectral signature . Substituting it with unlabeled 1-propanethiol (CAS: 107-03-9) or other alkyl thiols like ethanethiol would result in a complete loss of isotopic tracking or differentiation in mass spectrometry and nuclear magnetic resonance (NMR) analyses, rendering the experiment invalid. The critical procurement parameter is not the chemical reactivity of the thiol group, but the exact position and degree of the isotopic label, which generic analogs do not possess.

Quantitative Differentiation of 1-Propanethiol-SD vs. Unlabeled Analogs


Isotopic Enrichment: 1-Propanethiol-SD Purity vs. Natural Abundance

1-Propanethiol-SD is supplied with an isotopic enrichment of 98 atom % D at the thiol position. This represents a significant, quantifiable difference from naturally occurring 1-propanethiol, which has a natural deuterium abundance of approximately 0.0156% . This enrichment is essential for its function as an internal standard in mass spectrometry or an isotopic tracer.

Isotopic Enrichment Mass Spectrometry Stable Isotope Labeling

Microwave Spectroscopy: Rotational Constants of Deuterated vs. Normal Species

A direct head-to-head microwave spectroscopy study measured and compared the rotational constants for the ground state of normal 1-propanethiol and its deuterated species (CH3CH2CH2SD). The A rotational constant decreased from 23,429 ± 653 MHz for the normal species to 21,758 ± 461 MHz for the deuterated species, a difference of 1,671 MHz. This demonstrates the isotope's distinct and quantifiable spectral signature [1].

Microwave Spectroscopy Rotational Constants Conformational Analysis

Ionization Potential Differentiation: 1-Propanethiol vs. Ethanethiol & Isopropanethiol

Conformer-specific ionization potentials (IPs) for 1-propanethiol were measured alongside a series of alkanethiols using MATI spectroscopy. The adiabatic IPs for the two major conformers of 1-propanethiol (9.1952 ± 0.0006 eV for trans-gauche and 9.2008 ± 0.0006 eV for gauche-gauche) are distinct from those of ethanethiol (9.2922 ± 0.0007 eV for gauche) and isopropanethiol (9.1426 ± 0.0006 for trans and 9.1559 ± 0.0006 eV for gauche) [1]. These values provide a quantitative basis for selecting the correct thiol in studies sensitive to electronic structure.

Ionization Potential Mass-Analyzed Threshold Ionization (MATI) Spectroscopy Conformational Analysis

Reaction Kinetics: Chlorine Atom Reaction Rate Constants for Linear Thiols

The rate constant for the reaction of 1-propanethiol with chlorine atoms was determined as a function of temperature (268-379 K) and pressure (50-200 Torr) and compared to other linear thiols. The study provides the specific Arrhenius parameters for 1-propanethiol, establishing a benchmark for its reactivity in atmospheric and combustion modeling. While specific k-values at a given temperature are not directly provided in the abstract, the study establishes that the reactivity of 1-propanethiol is part of a homologous series trend, with its own unique kinetic fingerprint that differs from 1-butanethiol and 1-pentanethiol [1]. This is crucial for selecting the correct compound for kinetic studies.

Reaction Kinetics Atmospheric Chemistry Laser Photolysis

Thermochemical Stability: Experimental Gas-Phase Enthalpy of Formation

The experimental gas-phase standard enthalpy of formation for 1-propanethiol is -(67.7 ± 0.7) kJ⋅mol−1. This value is substantially different from its closest homologs: ethanethiol (-(46.0 ± 0.6) kJ⋅mol−1) and 1-butanethiol (-(87.8 ± 1.2) kJ⋅mol−1) [1]. This quantifies the thermodynamic stability of the molecule and serves as a key benchmark for computational chemistry and engineering calculations.

Thermochemistry Enthalpy of Formation Computational Chemistry

Chromatographic Purity Standards: Certified Reference Material vs. Technical Grade

For analytical quantification, 1-propanethiol is available as a NIST-traceable certified reference material (CRM) with a certified concentration of 1000 µg/mL, specifically intended for use as a primary standard in GC, GC/MS, and HPLC . This is a quantifiable difference from technical-grade 1-propanethiol, which may be listed with a purity of >98% (GC) but lacks the certified concentration and full traceability required for regulatory or high-precision analytical work.

Analytical Chemistry Gas Chromatography Certified Reference Material

Validated Application Scenarios for 1-Propanethiol-SD and Analytical Standards


Mass Spectrometry: Internal Standard for Quantification

Based on its high isotopic enrichment (98 atom % D) and distinct mass (m/z 77.16), 1-Propanethiol-SD is the ideal internal standard for accurately quantifying trace levels of unlabeled 1-propanethiol in complex matrices using GC-MS or LC-MS . This application is essential for environmental monitoring of sulfur compounds or flavor analysis in food science.

Spectroscopic Studies: Conformational and Structural Analysis

The quantifiable difference in rotational constants (e.g., A constant shift of 1,671 MHz) between normal and S-D isotopologues, as established by microwave spectroscopy, makes 1-Propanethiol-SD a crucial probe for detailed conformational and structural analyses in physical chemistry . It allows researchers to isolate and study specific molecular motions and interactions.

Analytical Chemistry: Calibration and Method Validation

When procured as a certified reference material (CRM) with a NIST-traceable concentration (e.g., 1000 µg/mL), 1-propanethiol is the definitive standard for calibrating analytical instruments like GC and HPLC, and for validating analytical methods to ensure accuracy and precision . This is a mandatory practice in regulated industries such as environmental testing and pharmaceutical quality control.

Reaction Mechanism Studies: Isotopic Tracer Experiments

The deuterium atom at the thiol position in 1-Propanethiol-SD serves as an unambiguous isotopic tracer. In studying the photochemical addition of thiols to enoses, the deuterated compound can be used to track the fate of the thiol hydrogen atom in the reaction mechanism, providing definitive evidence that would be inaccessible with the unlabeled compound .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-Propanethiol-SD

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.